This compound falls under the category of imidazo[4,5-c]pyridine derivatives, which are known for their diverse pharmacological properties. It is classified as a nitrogen-containing heterocycle, which is significant in drug design and development due to its ability to interact with biological targets effectively. The synthesis and characterization of 4-methoxy-1H-imidazo[4,5-c]pyridine have been documented in various scientific studies, highlighting its relevance in organic and medicinal chemistry .
The synthesis of 4-methoxy-1H-imidazo[4,5-c]pyridine typically involves several methods:
The molecular structure of 4-methoxy-1H-imidazo[4,5-c]pyridine consists of:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)9-4-10-6/h2-4H,1H3,(H,9,10)
and the InChI Key is BKIMMFTWEHKPPL-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances that can be used for database searches.
4-Methoxy-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions:
These reactions expand the versatility of 4-methoxy-1H-imidazo[4,5-c]pyridine in synthetic organic chemistry.
The mechanism of action for 4-methoxy-1H-imidazo[4,5-c]pyridine primarily relates to its interactions with biological targets:
The physical properties of 4-methoxy-1H-imidazo[4,5-c]pyridine include:
Chemical properties include:
These properties are crucial for understanding the handling and application of this compound in research settings.
The applications of 4-methoxy-1H-imidazo[4,5-c]pyridine span various fields:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2